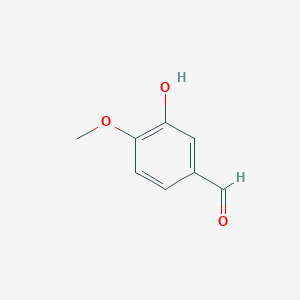

Isovanillin

Overview

Description

Isovanillin, also known as 3-hydroxy-4-methoxybenzaldehyde, is a significant compound known for its utility as a spice and its widespread applications in the food and pharmaceutical industries as a medical intermediate. The increasing demand for isovanillin has led to various studies on its synthesis, molecular structure, and applications, albeit with a focus away from drug use and dosage, or side effects (Huang Xiao-fen, 2015).

Synthesis Analysis

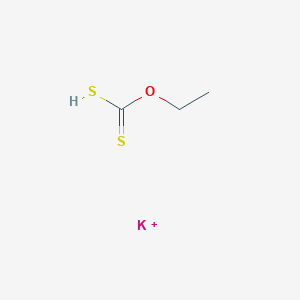

Isovanillin synthesis has been explored through numerous methods. A notable approach involves a series of reactions starting with bromination, followed by reactions with potassium hydroxide and copper powder catalyst, and culminating in oxidation to yield isovanillin. This method has been highlighted for its feasibility, simplicity, high yield, and minimal industrial waste, despite challenges such as the Cannizzaro reaction which can affect final yields (Z. Wen-jun, 2009). Concurrent synthesis methods have also been developed to produce both vanillin and isovanillin simultaneously through nonregioselective reactions, showcasing the versatility in synthetic approaches (Wei-bin Huang et al., 2013).

Molecular Structure Analysis

The crystal structure of isovanillin has been elucidated through X-ray analysis, revealing how molecules are interconnected by O–H···O hydrogen bonds, forming linear chains. This structural insight is crucial for understanding isovanillin's chemical behavior and properties (F. Iwasaki, 1973).

Chemical Reactions and Properties

Isovanillin serves as a precursor in various chemical reactions, including the synthesis of substituted isocoumarins and chromen-4-ones, highlighting its importance in organic synthesis. These reactions demonstrate isovanillin's reactivity and potential for creating bioactive molecules (Po-Yuan Chen et al., 2012; Sie-Rong Li et al., 2009).

Scientific Research Applications

Synthesis of Hydroxybenzylamine Libraries : Isovanillin has been used in the solid-supported parallel synthesis of hydroxybenzylamine libraries, showing antileishmial activity against Leishmania donovani and Plasmodium falciparum (Labadié et al., 2005).

Inhibition of Catechol O-Methyltransferase : It acts as a potential inhibitor of rat liver catechol O-methyltransferase, with benzaldehydes being more potent than benzoic acids (Borchardt et al., 1982).

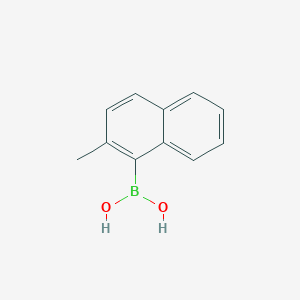

Synthesis of Polysubstituted Naphthalenes : Isovanillin is employed in the synthesis of polysubstituted naphthalenes, which can be confirmed by single-crystal X-ray diffraction (Chan et al., 2017).

Claisen Rearrangement and Ring-Closing Metathesis : It's used for synthesizing various substituted naphthalenes using Claisen rearrangement and ring-closing metathesis (Huang & Wang, 2001).

Synthesis of Substituted Isocoumarins : Isovanillin facilitates a novel, concise, and efficient synthesis of substituted isocoumarins in one pot (Chen et al., 2012).

Synthesis of Benzofurans : It's used in synthesizing substituted benzofurans through various chemical reactions (Wang et al., 2004).

Synthesis of Natural Coumarin Scopoletin : Isovanillin is used in large scale synthesis of the natural coumarin scopoletin in high yields (Hauer et al., 1995).

Biocomposite for Drug Delivery : Isovanillin crosslinked carrageenan biocomposite is a potential biomaterial for hard capsules in drug delivery applications due to its high disintegration and mechanical properties (Adam et al., 2020).

Interactions in Plant-Microbe Interactions : It interacts with the nodulation gene nodD1 from Rhizobium strain NGR234 to induce expression of R. leguminosarum bv. trifolii nod genes (Strange et al., 1990).

Cytotoxic Activity against Cancer Cell Lines : Isovanillin derivatives show cytotoxic activity against cancer cell lines, with structural features like a hydroxymethyl group at C-1 and replacement of the hydroxyl group at C-3 being important for smaller IC50 values and increased selectivity (De Carvalho et al., 2019).

Concurrent Synthesis with Vanillin : The concurrent synthesis of vanillin and isovanillin is utilized in scientific research applications (Huang et al., 2013).

Chemical Synthesis for Food and Pharmaceutical Industries : Its synthesis is a hot spot due to increasing demand, especially in food and pharmaceutical industries (Huang Xiao-fen, 2015).

Generation of Cytotoxic Analogues : Naphthalene analogues of combretastatins, when combined with the isovanillin moiety, generate highly cytotoxic analogues, exerting antimitotic effects through microtubule network disruption and cell cycle arrest in human cancer cells (Maya et al., 2005).

Antidiarrheal Effects : Isovanillin and its derivatives show significant antidiarrheal effects, comparable to standard treatments (Sadraei et al., 2014a), (Sadraei et al., 2014b).

Isolation from Medicinal Plants : It has been isolated from the aromatic roots of the medicinal African liane, Mondia whitei (Koorbanally et al., 2000), and from the stem of Acanthopanax senticosus (Ryu et al., 2004).

Metabolism in Rats : Isovanillin is metabolized in rats into toluene derivatives and decarboxylated products by intestinal bacteria (Strand & Scheline, 1975).

Study and Synthesis : The synthesis of isovanillin is feasible, simple, and superior to the current method, with higher yields and less industry waste (Wen-jun, 2009).

Safety And Hazards

properties

IUPAC Name |

3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTZFYYHCGSXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049423 | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isovanillin | |

CAS RN |

621-59-0 | |

| Record name | Isovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVANILLIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A9N90H9X6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

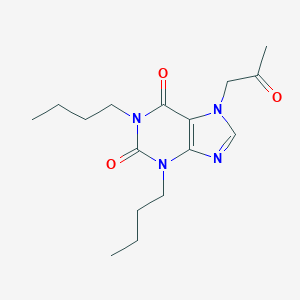

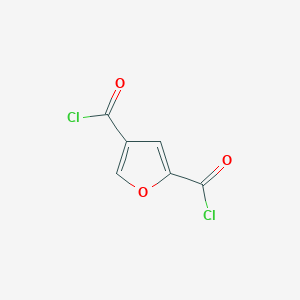

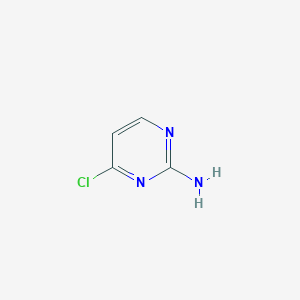

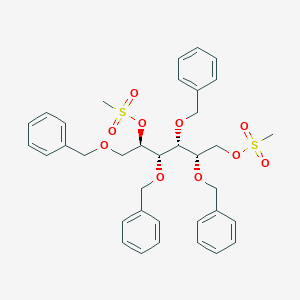

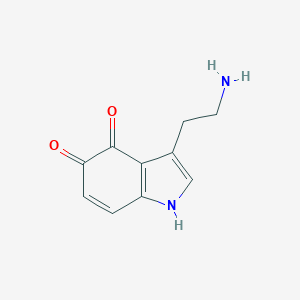

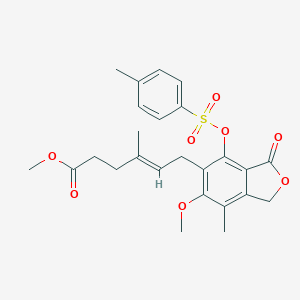

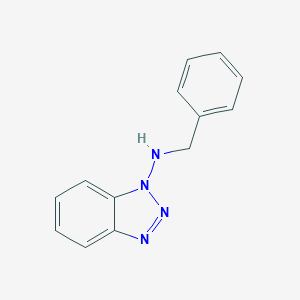

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)